N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide
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Overview
Description
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a fused imidazo[1,2-a]pyrimidine ring system attached to a methoxyphenyl group and a butanamide moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazo[1,2-a]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, a common method involves the condensation of 2-aminopyrimidine with an aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine scaffold .
Subsequent steps involve the functionalization of the imidazo[1,2-a]pyrimidine core. The methoxyphenyl group can be introduced via a palladium-catalyzed Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated imidazo[1,2-a]pyrimidine intermediate . Finally, the butanamide moiety is attached through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification processes to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the imidazo[1,2-a]pyrimidine ring would produce dihydro or tetrahydro derivatives.
Scientific Research Applications
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Mechanism of Action
The mechanism of action of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific biological context, but common targets include kinases, proteases, and other regulatory proteins .
Comparison with Similar Compounds
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
Alpidem: A hypnotic drug with a similar imidazo[1,2-a]pyrimidine core.
Zolpidem: A sedative used for the treatment of insomnia.
Minodronic acid: An anti-osteoporosis drug.
These compounds share the imidazo[1,2-a]pyrimidine scaffold but differ in their functional groups and specific biological activities. The unique combination of the methoxyphenyl and butanamide moieties in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-5-16(22)19-13-10-12(6-7-15(13)23-2)14-11-21-9-4-8-18-17(21)20-14/h4,6-11H,3,5H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAIFEBEUVOQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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